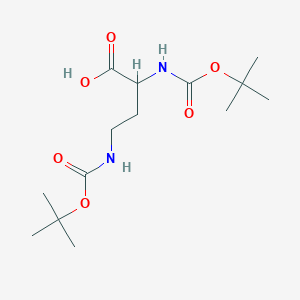

2,4-Bis-tert-butoxycarbonylamino-butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-7-9(10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYZOHCBABALOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Versatile Role of 2,4-Bis-tert-butoxycarbonylamino-butyric Acid in Scientific Advancement

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Component

2,4-Bis-tert-butoxycarbonylamino-butyric acid is a chemically modified derivative of the non-proteinogenic amino acid, 2,4-diaminobutyric acid (DAB). Its significance in the scientific realm stems from the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to its amino functionalities. These Boc groups are crucial for its primary application as a building block in the intricate process of peptide synthesis. The strategic placement of these protective groups allows for controlled and specific chemical reactions, making it an invaluable tool for chemists and biochemists.

The core structure, 2,4-diaminobutyric acid, is a noteworthy molecule in its own right, exhibiting biological activity as an inhibitor of GABA transaminase, an enzyme responsible for the degradation of the neurotransmitter GABA.[1] By inhibiting this enzyme, DAB can effectively increase GABA levels in the brain.[1] Furthermore, L-2,4-diaminobutyric acid has demonstrated unique antitumour effects on cultured hepatoma cells.[2]

The Pivotal Role in Peptide Synthesis

The most prominent application of this compound and its analogs is in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides and proteins in the laboratory.[3][4][5][6] The Boc protecting groups are instrumental in this process, preventing the amino groups from undergoing unwanted reactions during the sequential addition of amino acids to a growing peptide chain.

The use of Boc as an Nα-amino protecting group is particularly advantageous in the synthesis of hydrophobic peptides and those containing ester and thioester moieties.[4][5] The primary challenge associated with Boc SPPS is the requirement for hazardous hydrogen fluoride (HF) for the final cleavage of the peptide from the resin support.[4][5]

Orthogonal Protection Strategies: A Key to Complexity

In the synthesis of complex peptides, different protecting groups with varying chemical labilities are often employed, a concept known as "orthogonal protection." This allows for the selective removal of one protecting group while others remain intact. 2,4-diaminobutyric acid derivatives are available with various combinations of protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc, to facilitate such strategies.[7]

For instance, Fmoc-Dab(Boc)-OH features an acid-labile Boc group on the side-chain (gamma-amino group) and a base-labile Fmoc group on the alpha-amino group.[7] This orthogonality is critical, enabling the selective deprotection and modification of the side-chain amino group while the peptide backbone remains protected. The Fmoc group is typically removed using a mild base like piperidine, while the Boc group is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA).[7] This differential stability is the foundation of the widely used Fmoc/tBu solid-phase peptide synthesis strategy.[8]

Experimental Workflow: A Simplified Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

Caption: Simplified workflow of a single cycle in Fmoc solid-phase peptide synthesis.

A Versatile Building Block in Drug Discovery and Medicinal Chemistry

Beyond its foundational role in peptide synthesis, derivatives of 2,4-diaminobutyric acid are crucial intermediates in the development of novel therapeutics.[3][9] The unique structural features of these compounds can be exploited to design molecules with improved stability, solubility, and bioavailability.[3]

Synthesis of Methotrexate Analogs

One notable application is in the synthesis of methotrexate (MTX) analogs.[10] Methotrexate is a chemotherapy agent and immune system suppressant. By incorporating 2,4-diaminobutyric acid derivatives, researchers can create novel MTX analogs with potential antitumor and antifolate activities.[10]

Development of Novel Therapeutics

The versatility of these compounds extends to the development of therapeutics for a range of diseases, including cancer and neurological disorders.[3] By serving as a scaffold, medicinal chemists can introduce various functional groups to create drug candidates with targeted actions and improved pharmacological profiles.[3]

Bioconjugation

Derivatives of 2,4-diaminobutyric acid are also valuable in bioconjugation, the process of linking biomolecules to other molecules like drugs or imaging agents.[3] This is a critical technology for developing targeted therapies and advanced diagnostic tools.[3]

Chemical Properties and Handling

This compound and its analogs are typically white to off-white powders.[7] Their solubility is generally limited in water but good in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[7] Proper handling and storage are essential to maintain the integrity and reactivity of these compounds. They should be protected from moisture, light, and elevated temperatures.[7]

Table 1: Properties of Common Protected 2,4-Diaminobutyric Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| (S)-2,4-bis-tert-butoxycarbonylamino-butyric acid | 34404-27-8 | C14H26N2O6 | 318.37 | Peptide Synthesis Intermediate |

| Fmoc-Dab(Boc)-OH | 125238-99-5 | C24H28N2O6 | 440.49 | Orthogonal Peptide Synthesis[7][11][12][13] |

| Boc-D-Dab(Fmoc)-OH | 131570-57-5 | C24H28N2O6 | 440.5 | Orthogonal Peptide Synthesis[3] |

| H-Dab(Boc)-OH | Not specified | C9H18N2O4 | 218.25 | Synthesis of Methotrexate Analogs[10] |

Conclusion

This compound and its derivatives are more than just chemical reagents; they are enabling tools that drive innovation in peptide chemistry, drug discovery, and materials science. Their unique properties, particularly the strategic use of protecting groups, provide researchers with the precision and control necessary to construct complex molecular architectures. As our understanding of biological processes deepens, the demand for sophisticated molecular tools like these will undoubtedly continue to grow, paving the way for the development of novel therapeutics and advanced biomaterials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties & Handling of Fmoc-Dab(Boc)-OH. [Link]

-

CD Biosynsis. DAB (2,4-Diaminobutyric Acid). [Link]

-

Springer. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

-

Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

-

National Center for Biotechnology Information. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

-

National Center for Biotechnology Information. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells. [Link]

-

Wikipedia. 2,4-Diaminobutyric acid. [Link]

-

Aapptec Peptides. Fmoc-Dab(Boc)-OH, CAS 125238-99-5. [Link]

-

Sunresin. Fmoc / t-Bu Solid Phase Synthesis. [Link]

-

National Center for Biotechnology Information. Solid-phase Peptide Synthesis Using Tert.-Butyloxycarbonylamino Acid Pentafluorophenyl Esters. [Link]

Sources

- 1. 2,4-Diaminobutyric acid - Wikipedia [en.wikipedia.org]

- 2. Unique antitumour effects of L-2,4 diaminobutyric acid on cultured hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chempep.com [chempep.com]

- 12. 125238-99-5|Fmoc-Dab(Boc)-OH|BLD Pharm [bldpharm.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to 2,4-Bis-tert-butoxycarbonylamino-butyric Acid: A Versatile Building Block for Advanced Peptide and Peptidomimetic Synthesis

Introduction: The Strategic Importance of Di-protected Diamino Acids in Synthetic Chemistry

In the landscape of modern drug discovery and development, the ability to construct complex and functionally diverse peptide and peptidomimetic architectures is paramount. Non-proteinogenic amino acids serve as critical building blocks in this endeavor, offering avenues to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. Among these, 2,4-diaminobutyric acid (Dab) derivatives have garnered significant interest due to their unique structural properties. This guide provides a comprehensive technical overview of (2S)-2,4-Bis-tert-butoxycarbonylamino-butyric acid (also known as Nα,Nγ-di-Boc-L-2,4-diaminobutyric acid or Boc-Dab(Boc)-OH), a key intermediate for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, synthesis, and key applications, providing field-proven insights into its strategic use.

I. Chemical Structure and Stereochemistry: A Foundation for Rational Design

(2S)-2,4-Bis-tert-butoxycarbonylamino-butyric acid is a derivative of the non-proteinogenic amino acid L-2,4-diaminobutyric acid, where both the alpha (α) and gamma (γ) amino groups are protected with the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection strategy is fundamental to its utility in multi-step synthesis.

Molecular Structure:

Caption: A typical workflow for the synthesis of Boc-Dab(Boc)-OH.

Step-by-Step Methodology:

-

Deprotonation: Dissolve L-2,4-diaminobutyric acid dihydrochloride in an aqueous solution of a suitable base, such as sodium hydroxide or sodium bicarbonate, to generate the free diamine in situ.

-

Boc Protection: To the aqueous solution of the diamine, add a solution of di-tert-butyl dicarbonate (Boc₂O) (typically 2.2-2.5 equivalents) in an organic solvent like dioxane or tetrahydrofuran (THF). [1]3. Reaction: Stir the biphasic mixture vigorously at room temperature for several hours to overnight. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with a cold, dilute acid (e.g., 1 M HCl or citric acid solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. The organic layers are then combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Self-Validation and Causality:

-

Use of Excess Boc₂O: Using a slight excess of Boc₂O ensures the complete protection of both amino groups.

-

Biphasic System: The use of a water/organic solvent system facilitates the reaction between the water-soluble amino acid and the organic-soluble Boc₂O.

-

pH Control: Careful acidification is crucial to protonate the carboxylate and precipitate the product while avoiding premature cleavage of the acid-labile Boc groups.

-

Purity Assessment: The purity of the final product should be verified by NMR, LC-MS, and by measuring its melting point and optical rotation to compare with known values if available.

IV. Applications in Research and Drug Development

The unique structure of (2S)-2,4-Bis-tert-butoxycarbonylamino-butyric acid, with its two orthogonally protectable amino groups (after selective deprotection), makes it a valuable building block in several areas of advanced synthesis.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, orthogonally protected diaminobutyric acid derivatives are instrumental. While the di-Boc protected version has both amino groups protected by the same type of group, it can be used in scenarios where both amines are to be deprotected simultaneously or where the free carboxylic acid is the point of attachment to the resin. More commonly, an orthogonally protected derivative like Fmoc-Dab(Boc)-OH is used. [2]This allows for the selective deprotection of the Fmoc group for peptide chain elongation, while the Boc group on the side chain remains intact for later modification.

Use in Cyclic Peptides: The side-chain amino group of diaminobutyric acid provides a convenient handle for the synthesis of cyclic peptides. [3]After assembly of the linear peptide on a solid support, the side-chain protecting group can be selectively removed, and the free amine can be reacted with the C-terminus to form a lactam bridge, resulting in a cyclic peptide.

Peptidomimetics and Drug Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as enhanced stability and bioavailability. [4]The incorporation of unnatural amino acids like 2,4-diaminobutyric acid is a common strategy in peptidomimetic design. [4]The di-Boc protected version serves as a precursor to introduce this residue into a larger molecule. The side-chain amino group can be used as an attachment point for various functional groups, such as polyethylene glycol (PEG) to increase half-life, or for the construction of branched peptides.

Antimicrobial Peptides (AMPs)

Many naturally occurring antimicrobial peptides are rich in cationic residues like lysine and arginine. 2,4-Diaminobutyric acid, being a basic amino acid, can be incorporated into synthetic AMPs to modulate their charge and amphipathicity, which are key determinants of their antimicrobial activity. [5]The use of di-Boc protected diaminobutyric acid allows for the controlled introduction of these cationic centers during peptide synthesis.

Caption: Key applications of this compound.

V. Safety and Handling

As with all laboratory chemicals, (2S)-2,4-Bis-tert-butoxycarbonylamino-butyric acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

(2S)-2,4-Bis-tert-butoxycarbonylamino-butyric acid is a strategically important building block for the synthesis of complex peptides and peptidomimetics. Its di-protected nature, combined with the inherent functionality of the diaminobutyric acid scaffold, provides chemists with a versatile tool to create novel molecules with tailored properties. While some specific physicochemical data for this compound remains to be widely published, its chemical behavior can be reliably predicted based on the well-established chemistry of Boc-protected amino acids. As the demand for more sophisticated therapeutic peptides and peptidomimetics grows, the importance of versatile building blocks like Boc-Dab(Boc)-OH will undoubtedly continue to increase.

References

-

Experimental Procedures - The Royal Society of Chemistry. [Link]

-

EXPERIMENTAL PROCEDURES - Beilstein Journals. [Link]

-

General Method for Selective Mono-Boc Protection of Diamines and Thereof - SciELO México. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

UNNATURAL D-AMINO ACIDS AS BUILDING BLOCKS OF NEW PEPTIDOMIMETICS. [Link]

-

(S)-2-((tert)-Butoxycarbonyl)amino)butanoic acid | C9H17NO4 | CID 2755934 - PubChem. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. [Link]

-

Fmoc-D-Dab(Boc)-OH [114360-56-4] - Aapptec Peptides. [Link]

-

Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed. [Link]

-

Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications - MDPI. [Link]

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC - NIH. [Link]

-

Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC. [Link]

-

FTIR Analysis of Compounds 1-8 - ResearchGate. [Link]

-

(2s)-4-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid - PubChemLite. [Link]

-

pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis - PMC - NIH. [Link]

-

The synthesis and cyclization of 2,4-diaminobutyric acid - Oregon State University. [Link]

-

pDobz/pDobb protected diaminodiacid as a novel building block for peptide disulfide-bond mimic synthesis - RSC Publishing. [Link]

-

Amino Acid 1,2,4-Triazole Mimetics as Building Blocks of Peptides - MDPI. [Link]

-

Na-Fmoc-Ng-Boc-L-2,4-diaminobutyric acid | 125238-99-5 - J&K Scientific. [Link]

-

Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - NIH. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC - NIH. [Link]

-

Synthesis and characterization of new gamma-nucleo peptides based on a diaminobutyric acid moiety | Request PDF - ResearchGate. [Link]

-

Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance - MDPI. [Link]

-

Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC - NIH. [Link]

Sources

An In-depth Technical Guide to (2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic Acid: A Cornerstone for Advanced Peptide and Peptidomimetic Synthesis

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery and peptide chemistry, the strategic use of non-canonical amino acids is a key driver of innovation. Among these, (2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic acid, a derivative of L-2,4-diaminobutyric acid (L-DAB), has emerged as a pivotal building block. Its unique bifunctional nature, with orthogonally protected amino groups, offers synthetic chemists precise control over peptide chain elongation and modification. This guide provides an in-depth exploration of the fundamental properties, synthesis, and applications of this versatile compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not just a series of steps, but a self-validating system grounded in scientific principles.

Core Characteristics and Physicochemical Properties

(2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic acid, often referred to as Nα,Nγ-di-Boc-L-2,4-diaminobutyric acid or Boc-Dab(Boc)-OH, is a white to off-white solid. The presence of two tert-butoxycarbonyl (Boc) protecting groups on both the α- and γ-amino functions defines its chemical behavior and utility.

| Property | Value | Source |

| Molecular Formula | C14H26N2O6 | [] |

| Molecular Weight | 318.37 g/mol | [] |

| CAS Number | 34404-27-8 | [] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥95% | [] |

| Solubility | Soluble in organic solvents like DMSO; insoluble in water. | [3] |

The Boc protecting groups are stable under neutral and basic conditions but are readily cleaved by strong acids, such as trifluoroacetic acid (TFA). This differential stability is the cornerstone of its application in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group while the γ-amino group remains protected.

Synthesis of (2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic Acid: A Validated Protocol

The synthesis of Boc-Dab(Boc)-OH can be achieved through the exhaustive Boc-protection of L-2,4-diaminobutyric acid. The following protocol is a robust and reproducible method.

Experimental Protocol: Boc Protection of L-2,4-Diaminobutyric Acid

Materials:

-

L-2,4-Diaminobutyric acid dihydrochloride

-

Di-tert-butyl dicarbonate (Boc)2O

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolution: Dissolve L-2,4-diaminobutyric acid dihydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and adjust the pH to 10-11 by the dropwise addition of a 2M NaOH solution. This step is crucial to deprotonate the amino groups, making them nucleophilic for the subsequent reaction.

-

Boc Protection: To the cooled, basic solution, add di-tert-butyl dicarbonate ((Boc)2O, 2.2-2.5 equivalents) portion-wise while maintaining the temperature below 10°C. The excess of (Boc)2O ensures the complete protection of both amino groups.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O and other non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl. This protonates the carboxylic acid, making it extractable into an organic solvent.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford (2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic acid as a white solid.

Self-Validation: The success of the synthesis is validated by the complete disappearance of the starting material on TLC and the appearance of a new, less polar spot corresponding to the product. Further confirmation is achieved through comprehensive spectroscopic analysis.

Spectroscopic Characterization

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the two Boc groups (a large singlet around 1.4 ppm), protons on the butanoic acid backbone, and the amide protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Boc groups and the carboxylic acid, the quaternary carbons of the tert-butyl groups, and the carbons of the butanoic acid chain.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamates, C=O stretching of the carboxylic acid and carbamates, and C-H stretching of the alkyl groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Applications in Research and Drug Development

The primary application of (2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic acid lies in its use as a versatile building block in the synthesis of peptides and peptidomimetics.[2]

Solid-Phase Peptide Synthesis (SPPS)

In Boc-based SPPS, the α-Boc group is removed with an acid like TFA, freeing the α-amino group for coupling with the next amino acid in the sequence. The γ-Boc group remains intact throughout the synthesis, allowing for the introduction of a protected amino functionality at a specific position in the peptide chain. This is particularly useful for:

-

Synthesis of Peptides with Unnatural Amino Acids: It allows for the incorporation of L-DAB into peptide sequences, which can confer unique structural and biological properties.[2]

-

Development of Antimicrobial Peptides: The introduction of diaminobutyric acid residues can enhance the antimicrobial activity of peptides.[4]

-

Synthesis of Cyclic Peptides: The γ-amino group can be used for side-chain to side-chain or side-chain to backbone cyclization, leading to the formation of conformationally constrained and more stable cyclic peptides.[5][6]

Figure 1: A simplified workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS) incorporating (2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic acid.

Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. (2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic acid serves as a scaffold for the synthesis of various peptidomimetics where the diaminobutyric acid core provides a key structural element.

Neuroscience Research

The parent compound, 2,4-diaminobutyric acid (DABA), is known to be an inhibitor of GABA transaminase and a GABA reuptake inhibitor, leading to elevated GABA levels in the brain.[7] This makes DABA and its derivatives, including the Boc-protected form, valuable tools in neuroscience research for studying the GABAergic system and for the potential development of novel therapeutics for neurological disorders.

Figure 2: The mechanism of action of 2,4-diaminobutyric acid (DABA) in the central nervous system.

Safety and Handling

As with all laboratory chemicals, (2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic acid should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from strong acids and oxidizing agents.

Conclusion: A Versatile Tool for Chemical Innovation

(2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic acid is more than just a protected amino acid; it is a key enabler of advanced synthetic strategies in peptide and medicinal chemistry. Its well-defined reactivity and orthogonal protection scheme provide chemists with the precision needed to construct complex molecular architectures with desired biological functions. From the synthesis of novel antimicrobial peptides to the development of CNS-active compounds, the applications of this building block continue to expand, underscoring its importance in the ongoing quest for new therapeutic agents. This guide has provided a comprehensive overview of its fundamental aspects, empowering researchers to confidently and effectively utilize this valuable synthetic tool.

References

- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

-

MDPI. (2023). Creation of New Antimicrobial Peptides. Biomedicines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]

- Google Patents. (n.d.). WO2008080845A1 - Methods for the synthesis of cyclic peptides.

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112). Retrieved from [Link]

-

ResearchGate. (n.d.). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. Retrieved from [Link]

-

Aapptec. (n.d.). Fmoc-D-Dab(Boc)-OH [114360-56-4]. Retrieved from [Link]

-

Springer. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

-

J&K Scientific. (n.d.). Na-Ac-Ng-Boc-L-2,4-diaminobutyric acid. Retrieved from [Link]

- Google Patents. (n.d.). EP1554235B1 - Process for synthesizing l-y-methylene glutamic acid and analogs.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Center for Biotechnology Information. (n.d.). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Retrieved from [Link]

-

MDPI. (2021). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules. Retrieved from [Link]

-

Aapptec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Amino acid neurotransmitters in the CNS: properties of diaminobutyric acid transport. Retrieved from [Link]

-

MDPI. (2023). Creation of New Antimicrobial Peptides. Biomedicines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

-

ChemRxiv. (n.d.). Neumann et al. Retrieved from [Link]

-

Nanalysis. (2023, May 11). What to expect from the tert-butanol 1D and 2D 13C NMR analysis?. Retrieved from [Link]

-

ResearchGate. (n.d.). The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

- 6. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Mastering the Integration of Boc-Dab(Boc)-OH in Peptide Synthesis: An Application Guide

Introduction: The Strategic Value of Diaminobutyric Acid in Peptide Design

In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating pharmacological properties. L-2,4-diaminobutyric acid (Dab), a homolog of lysine, offers a unique scaffold for peptide chemists. Its shorter side chain, terminating in a primary amine, provides a versatile handle for site-specific modifications, including the generation of cyclic peptides through lactam bridge formation, the construction of branched peptides, and the conjugation of payloads or labels.

This guide provides a detailed experimental framework for the incorporation of Nα-Boc-Nγ-Boc-L-2,4-diaminobutyric acid (Boc-Dab(Boc)-OH) into peptide sequences using Boc/Bzl solid-phase peptide synthesis (SPPS). We will delve into the core challenges presented by this sterically demanding building block and provide robust, field-proven protocols to ensure successful and high-fidelity synthesis.

Core Concepts: Navigating the Challenges of Boc-Dab(Boc)-OH Incorporation

The successful integration of Boc-Dab(Boc)-OH into a growing peptide chain is predicated on overcoming two primary obstacles: significant steric hindrance and the potential for intramolecular side reactions.

Steric Hindrance: A Tale of Two Boc Groups

The presence of two bulky tert-butyloxycarbonyl (Boc) protecting groups on both the α- and γ-amines renders Boc-Dab(Boc)-OH a sterically hindered amino acid.[1] This bulkiness can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, leading to sluggish and incomplete coupling reactions.[1][2] Inefficient coupling is a primary source of deletion sequences, which are often challenging to separate from the target peptide during purification.

To mitigate this, a strategic selection of highly efficient coupling reagents and optimized reaction conditions is paramount. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient to drive the reaction to completion.

The Specter of Lactam Formation

A critical, yet often underestimated, side reaction when working with Dab derivatives is the potential for intramolecular cyclization to form a stable five-membered lactam ring. While this reaction is more commonly reported in Fmoc-based synthesis where a free side-chain amine can attack the activated C-terminus, the risk, though lower, is not entirely absent in Boc-SPPS. In the Boc/Bzl strategy, the N-terminal amine, once deprotected, is protonated as a TFA salt, rendering it non-nucleophilic and thus less prone to intramolecular attack.[3] However, during the neutralization step, the transiently available free amine could potentially initiate lactam formation, especially if the subsequent coupling reaction is slow. The in situ neutralization protocol is particularly effective at minimizing this risk by ensuring the free amine is immediately acylated as it is formed.[4][5]

Data Presentation: Selecting the Optimal Coupling Strategy

The choice of coupling reagent is a critical determinant of success when incorporating sterically hindered amino acids. The following table provides a comparative analysis of commonly used coupling reagents in the context of Boc-SPPS.

| Coupling Reagent | Class | Relative Efficiency for Hindered Residues | Key Advantages | Potential Drawbacks |

| HBTU/DIEA | Aminium Salt | High | Fast reaction kinetics, well-established.[6] | Can cause guanidinylation of the N-terminus if used in excess.[7] |

| HATU/DIEA | Aminium Salt | Very High | Generally faster and more efficient than HBTU, with lower racemization risk.[8] | More expensive than HBTU. |

| PyBOP/DIEA | Phosphonium Salt | High | Byproducts are generally less problematic than those from BOP; effective for hindered residues. | Can be less efficient than HATU for extremely difficult couplings. |

| DIC/HOBt | Carbodiimide | Moderate | Cost-effective, well-established for standard couplings. | Often requires longer reaction times or double coupling for hindered residues. |

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for manual Boc-SPPS on a polystyrene-based resin (e.g., Merrifield or MBHA resin). All operations should be performed in a dedicated peptide synthesis vessel with provision for efficient filtration and agitation.

Diagram: The Boc-SPPS Cycle for Boc-Dab(Boc)-OH Incorporation

Caption: Potential intramolecular side reaction leading to a five-membered lactam. Note: This is a simplified representation. The actual reaction would involve the activated carboxyl group.

Final Cleavage and Deprotection

Upon completion of the peptide assembly, the peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on the Dab side chain) are removed. For Boc/Bzl chemistry, this is typically achieved with strong acidolysis, most commonly using anhydrous hydrogen fluoride (HF). [9][10][11] Safety Precaution: Anhydrous HF is extremely corrosive, toxic, and requires a specialized apparatus and trained personnel. All HF procedures must be conducted in a certified fume hood with appropriate personal protective equipment.

Standard HF Cleavage Protocol

-

Preparation:

-

The final Nα-Boc group on the peptide-resin should be removed using the standard deprotection protocol.

-

Thoroughly dry the peptide-resin under high vacuum.

-

Place the dried peptide-resin (e.g., from a 0.1 mmol synthesis) into a Kel-F HF reaction vessel.

-

Add a scavenger mixture to trap the carbocations generated during cleavage. A common scavenger is anisole (approx. 0.5 mL). [11]

-

-

HF Cleavage:

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Distill anhydrous HF (approx. 5-10 mL) into the reaction vessel.

-

Allow the reaction to stir at 0°C for 1 hour.

-

-

Work-up:

-

Remove the HF under a stream of nitrogen or by vacuum into a suitable trap.

-

Wash the remaining resin and peptide residue with cold diethyl ether to remove the scavenger and cleaved protecting groups.

-

Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide powder.

-

Conclusion

The incorporation of Boc-Dab(Boc)-OH is a challenging yet rewarding step in the synthesis of complex peptides. The significant steric hindrance imposed by the dual Boc protecting groups necessitates the use of powerful coupling reagents and optimized protocols. By employing high-efficiency coupling agents like HBTU or HATU, and leveraging the advantages of in situ neutralization to minimize side reactions such as lactam formation, researchers can successfully integrate this versatile building block. Careful execution of the synthesis cycle, coupled with rigorous monitoring and a robust final cleavage strategy, will ensure the high-fidelity production of Dab-containing peptides for downstream applications in research and drug development.

References

- Benchchem. Navigating Steric Hindrance with Boc-His(Z)-OH in Solid-Phase Peptide Synthesis: A Technical Guide. Accessed January 15, 2026.

- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Accessed January 15, 2026.

- Benchchem. Case studies of successful peptide synthesis using Boc-D-HomoSec(pMeBzl). Accessed January 15, 2026.

- Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.

- Benchchem. Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Accessed January 15, 2026.

- ChemPep Inc. Boc Solid Phase Peptide Synthesis. Accessed January 15, 2026.

- Alewood, P., Alewood, D., Miranda, L., Love, S., Meutermans, W., & Wilson, D. (1997). Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Methods in enzymology, 289, 14–29.

- Hart, R. A., & Goth, C. K. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 41–57.

- Benchchem. Application Notes and Protocols for In Situ Neutralization Coupling of Boc-Tyr(Me)-OH. Accessed January 15, 2026.

- PubMed. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Accessed January 15, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Accessed January 15, 2026.

- Chou, C. C., Chen, C. H., & Khoo, K. H. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298.

- Benchchem. Application Notes and Protocols for Boc-Dap-OH in Peptide-Based Pharmaceutical Development. Accessed January 15, 2026.

- ChemPep Inc. Boc Solid Phase Peptide Synthesis. Accessed January 15, 2026.

- PubMed. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries. Accessed January 15, 2026.

- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.

- AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Accessed January 15, 2026.

- ResearchGate. Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Accessed January 15, 2026.

- ResearchGate. TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. Accessed January 15, 2026.

- Benchchem. Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS). Accessed January 15, 2026.

- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Accessed January 15, 2026.

- CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Accessed January 15, 2026.

- ResearchGate. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Accessed January 15, 2026.

- Springer Nature Experiments.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Accessed January 15, 2026.

- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Accessed January 15, 2026.

- PubMed. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Accessed January 15, 2026.

- Bibliomed. Side reactions in peptide synthesis: An overview. Accessed January 15, 2026.

- Subiros-Funosas, R., Albericio, F., & El-Faham, A. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1184, 1-31.

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- AAPPTEC. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Accessed January 15, 2026.

- Google Patents. Synthetic method of Fmoc-Dab(Boc)-OH. Accessed January 15, 2026.

- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Accessed January 15, 2026.

- Organic Chemistry Portal. Boc-Protected Amino Groups. Accessed January 15, 2026.

- Reddit. Prevention of TFA ester formation during Boc + Acetonide deprotection. Accessed January 15, 2026.

- Sharma, G., Kumar, P., & Kumar, A. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97899-97903.

- Vasantha, B., Reddy, K. S. K., & Kumar, V. V. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296.

- Merck Millipore. Novabiochem® Coupling reagents. Accessed January 15, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid in situ neutralization protocols for Boc and Fmoc solid-phase chemistries [researchonline.jcu.edu.au]

- 6. peptide.com [peptide.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

The Strategic Application of Orthogonally Protected Diaminobutyric Acid in the Synthesis of High-Diversity Peptide Libraries

Introduction: Expanding the Chemical Space of Peptide Libraries

In the landscape of modern drug discovery and chemical biology, combinatorial peptide libraries are indispensable tools for identifying novel ligands, enzyme substrates, and therapeutic leads.[1] The diversity of these libraries is a critical determinant of their success. While the 20 proteinogenic amino acids provide a substantial number of possible combinations, the inclusion of non-proteinogenic amino acids (NPAAs) exponentially expands the accessible chemical space, offering unique structural and functional properties.[2][3] Among these NPAAs, derivatives of 2,4-diaminobutyric acid (Dab), particularly Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(tert-butyloxycarbonyl)-L-2,4-diaminobutyric acid, commonly known as Fmoc-Dab(Boc)-OH, have emerged as powerful building blocks for creating libraries of unparalleled complexity.[4]

This technical guide provides an in-depth exploration of the application of 2,4-Bis-tert-butoxycarbonylamino-butyric acid (in its more synthetically versatile Fmoc/Boc protected form) in the generation of peptide libraries. We will delve into the core principles of orthogonal protection, provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS), and illustrate how this unique reagent can be leveraged to create branched peptide structures, thereby introducing a new dimension of diversity into combinatorial libraries.

Core Principles: The Power of Orthogonal Protection

The successful synthesis of complex peptides and peptide libraries hinges on the concept of orthogonal protection . This strategy employs protecting groups for reactive functionalities that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[5][6] Fmoc-Dab(Boc)-OH is a prime example of an orthogonally protected amino acid, featuring two different protecting groups for its two amino functionalities.[7]

-

The Nα-Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group, which is involved in the formation of the peptide backbone. The Fmoc group is labile to mildly basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[] This allows for its removal at each cycle of peptide chain elongation without affecting other protecting groups.

-

The Nγ-Boc Group: The tert-butyloxycarbonyl (Boc) group protects the gamma-amino group on the side chain. The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by acidic reagents, such as trifluoroacetic acid (TFA).[]

This differential stability is the key to the utility of Fmoc-Dab(Boc)-OH in library synthesis. It allows for the standard elongation of the peptide backbone via Fmoc chemistry. At any desired point in the synthesis, the Boc group on the Dab side chain can be selectively removed to expose a new reactive amine, which can then be coupled with a variety of building blocks to create a branched structure. This branching dramatically increases the structural diversity of the library beyond that of simple linear peptides.

Caption: Workflow for a split-and-mix peptide library synthesis with branching at a Dab residue.

Step-by-Step Procedure:

-

First Position (Xaa1):

-

Split: Divide the starting resin into a number of equal portions corresponding to the number of different amino acids to be incorporated at the first position.

-

Couple: In separate reaction vessels, couple a different Fmoc-amino acid to each resin portion using the standard SPPS coupling protocol (Protocol 1, step 3).

-

Pool: After coupling, wash all resin portions and combine them in a single vessel. Mix thoroughly to ensure randomization.

-

-

Incorporate Fmoc-Dab(Boc)-OH:

-

Perform Fmoc deprotection on the pooled resin (Protocol 1, step 2).

-

Couple Fmoc-Dab(Boc)-OH to all the resin beads simultaneously using the standard coupling protocol.

-

-

Second and Third Positions (Xaa2, Xaa3):

-

Repeat the "split-couple-pool" cycle for each subsequent position in the linear peptide backbone as described in step 1.

-

-

Selective Boc Deprotection for Branching:

-

After the linear backbone is complete, perform a final Fmoc deprotection.

-

To selectively remove the Boc group from the Dab side chain, treat the resin with a solution of 1-2% TFA in DCM for 5-10 minutes, repeated 2-3 times. This mild acidic condition is generally sufficient to remove the Boc group without cleaving the peptide from acid-sensitive resins or removing other acid-labile side-chain protecting groups.

-

Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5% DIPEA in DMF, and then wash again with DMF.

-

-

Side-Chain Acylation (Branching):

-

Split: Divide the resin into portions corresponding to the number of different building blocks (e.g., carboxylic acids, denoted as Yaa) you wish to couple to the Dab side chain.

-

Couple: Couple each diversifying building block to its respective resin portion. Use standard coupling conditions (e.g., HBTU/HOBt/DIPEA).

-

Pool: Combine all resin portions and mix thoroughly.

-

-

Final Cleavage and Deprotection:

-

Wash the final library resin with DMF and DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-4 hours at room temperature to cleave the peptides from the resin and remove all remaining side-chain protecting groups.

-

Precipitate the cleaved peptides in cold diethyl ether, centrifuge, and lyophilize.

-

Data Presentation: Quantitative Parameters for Synthesis

The following table provides typical quantitative parameters for the synthesis protocols described above. These may require optimization based on the specific sequences and reagents used.

| Parameter | Recommended Value | Rationale |

| Amino Acid Equivalents | 3-5 eq. | Ensures the coupling reaction goes to completion. |

| Coupling Reagent Equivalents | 2.9-4.9 eq. | Stoichiometrically matched to the amino acid. |

| Base (DIPEA) Equivalents | 6-10 eq. | Neutralizes the amino acid salt and facilitates coupling. |

| Fmoc Deprotection Time | 5 min + 20 min | Ensures complete removal of the Fmoc group. |

| Coupling Time | 1-2 hours | Sufficient for most standard amino acid couplings. |

| Selective Boc Deprotection | 1-2% TFA in DCM, 3 x 5-10 min | Mild conditions to preserve other acid-labile groups. |

| Cleavage Time | 2-4 hours | Ensures complete cleavage and side-chain deprotection. |

Conclusion and Outlook

This compound, in its Fmoc/Boc protected form, is a uniquely valuable tool for the synthesis of peptide libraries. Its orthogonal protecting groups provide a strategic handle for introducing molecular diversity beyond the linear sequence. By enabling the creation of branched peptides through on-resin side-chain modification, researchers can explore a much broader chemical space, increasing the probability of discovering novel and potent bioactive molecules. The protocols detailed herein, based on the robust and well-established Fmoc-SPPS and split-and-mix methodologies, provide a reliable framework for the successful generation of these complex and highly diverse peptide libraries. As the demand for novel therapeutic peptides continues to grow, the strategic incorporation of such versatile, non-proteinogenic building blocks will undoubtedly play an increasingly critical role in the future of drug discovery.

References

-

LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

- Albericio, F., & Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 1-19.

-

Springer Nature Experiments. (n.d.). Synthesis and Screening of One-Bead-One-Compound Cyclic Peptide Libraries. Retrieved from [Link]

-

Deliver Therapeutics. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Fmoc-D-Dab(Boc)-OH: Your Guide to Peptide Synthesis Building Blocks. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

PubMed. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Retrieved from [Link]

-

PubMed. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Retrieved from [Link]

-

ResearchGate. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

- Google Patents. (n.d.). US8217169B2 - Coupling agents for peptide synthesis.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-Dab(Boc)-OH in Custom Peptide Synthesis. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

-

MDPI. (2021). Evolving a Peptide: Library Platforms and Diversification Strategies. Retrieved from [Link]

-

Gyros Protein Technologies. (2020). Synthesis of Combinatorial Library - Split and Mix Method. Retrieved from [Link]

-

PubMed Central. (n.d.). Diversification of Phage-Displayed Peptide Libraries with Noncanonical Amino Acid Mutagenesis and Chemical Modification. Retrieved from [Link]

-

Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity. Retrieved from [Link]

-

MDPI. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Specificity Profiling of Protein-Binding Domains Using One-Bead-One-Compound Peptide Libraries. Retrieved from [Link]

-

National Institutes of Health. (2020). Bottom-Up Design Approach for OBOC Peptide Libraries. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of combinatorial peptide libraries by the “split-and-mix”.... Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide library. Retrieved from [Link]

-

National Institutes of Health. (2013). The use of one-bead one-compound combinatorial library technology to discover high-affinity αvβ3 integrin and cancer targeting RGD ligands with a build-in handle. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Dab(Boc)-OH, CAS 125238-99-5. Retrieved from [Link]

-

YouTube. (2022). Split-And-Pool Synthesis & Characterization Of Peptide Tertiary Amide Library l Protocol Preview. Retrieved from [Link]

- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.

-

Frontiers. (2020). Solid-Phase Synthesis of Head to Side-Chain Tyr-Cyclodepsipeptides Through a Cyclative Cleavage From Fmoc-MeDbz/MeNbz-resins. Retrieved from [Link]

-

National Institutes of Health. (n.d.). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Retrieved from [Link]

-

MDPI. (2023). Effects of Side Chain and Peptide Bond Modifications on the Targeting Properties of Stabilized Minigastrin Analogs. Retrieved from [Link]

Sources

- 1. The use of one-bead one-compound combinatorial library technology to discover high-affinity αvβ3 integrin and cancer targeting RGD ligands with a build-in handle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evolving a Peptide: Library Platforms and Diversification Strategies [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Troubleshooting & Optimization

Strategies to minimize racemization during the coupling of (2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic acid

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with racemization during the coupling of (2S)-2,4-Bis(tert-butoxycarbonylamino)butanoic acid (Boc-Dab(Boc)-OH). Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help maintain the stereochemical integrity of your peptides.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the coupling of Boc-Dab(Boc)-OH?

A1: The primary cause of racemization during the coupling of N-α-protected amino acids, including Boc-Dab(Boc)-OH, is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This occurs after the activation of the carboxylic acid. The α-proton on the chiral center of this oxazolone intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Subsequent re-protonation can occur from either face, resulting in a mixture of L- and D-isomers.[2] Urethane-based protecting groups like Boc are known to significantly reduce the rate of oxazolone formation compared to acyl-type protecting groups, but the risk is not eliminated, especially under harsh coupling conditions.[1][3]

Q2: Are there specific coupling reagents that are more prone to causing racemization?

A2: Yes, the choice of coupling reagent significantly impacts the extent of racemization.[4][5] Highly reactive reagents can sometimes accelerate the pathways leading to racemization. For instance, carbodiimides like DCC and DIC, when used without racemization-suppressing additives, can lead to significant epimerization.[1][6] Similarly, some phosphonium and uronium salt reagents, particularly when used with a strong, sterically hindered base, can increase the risk of racemization, especially for sensitive amino acids.[1]

Q3: Which coupling reagents and additives are recommended to minimize racemization?

A3: For minimizing racemization, the combination of a coupling reagent with an additive is highly recommended.[6][7][8] Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated intermediate.[6][9] Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is another excellent and highly effective additive.[6][7] Combinations such as DIC/Oxyma or DIC/HOBt are often considered "safe" choices.[4] Onium salt reagents pre-formulated with these additives, like HATU (which incorporates HOAt) and HBTU (which incorporates HOBt), are also effective, though the choice of base remains a critical factor.[1]

Q4: How do reaction temperature and solvent choice affect racemization?

A4: Both temperature and solvent polarity can influence the rate of racemization. Lowering the reaction temperature, typically to 0°C, is a common strategy to reduce the rate of epimerization.[1] Polar aprotic solvents like DMF are widely used, but it's known that more polar solvents can sometimes favor racemization.[10] Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be preferred in certain cases to minimize this side reaction.[10]

Q5: What is the role of the base in racemization, and which one should I use?

A5: The base is crucial as it facilitates the deprotonation of the α-carbon, the key step in racemization.[7][11] The basicity and steric hindrance of the base are important factors.[7] Strong, sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can promote racemization. Weaker or less hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are often preferred to minimize epimerization.[1][7] In many cases, using the hydrochloride salt of the incoming amino component and a tertiary amine base like NMM is a good practice.

II. Troubleshooting Guide

Problem 1: High Levels of D-Epimer Detected in the Final Peptide

Symptoms:

-

Broadening or splitting of peaks in HPLC chromatogram.

-

Mass spectrometry data confirms the correct mass, but the product is impure.

-

Chiral HPLC or amino acid analysis confirms the presence of the D-diastereomer of the Dab residue.

Root Causes & Solutions:

| Potential Cause | Scientific Explanation | Recommended Action |

| Inappropriate Coupling Reagent/Additive Combination | The activated intermediate is too long-lived or reactive towards racemization. Carbodiimides without additives are a common culprit. | Solution: Switch to a proven low-racemization coupling cocktail. The combination of Diisopropylcarbodiimide (DIC) with Oxyma is highly effective at suppressing racemization.[4] Alternatively, use HATU or HCTU, which are based on the superior HOAt additive. |

| Excessively Strong or Sterically Hindered Base | A strong base like DIPEA readily abstracts the α-proton from the oxazolone intermediate, promoting racemization.[1][7] | Solution: Replace DIPEA with a weaker base. N-methylmorpholine (NMM) is a good first choice. For particularly sensitive couplings, the sterically hindered but weak base 2,4,6-collidine can be beneficial.[1] |

| Elevated Reaction Temperature | Higher temperatures increase the rate of all reactions, including the undesired racemization pathway. | Solution: Perform the coupling reaction at a reduced temperature. Start the reaction at 0°C and allow it to slowly warm to room temperature. This minimizes the initial rate of racemization when the concentration of the activated species is highest. |

| Prolonged Pre-activation Time | Allowing the carboxylic acid to sit with the coupling reagent and base before adding the amine component provides a longer window for racemization to occur. | Solution: Minimize the pre-activation time. Ideally, add the coupling reagent to the mixture of the protected amino acid, additive, and amine component. If pre-activation is necessary, keep it to a minimum (e.g., < 5 minutes) and perform it at 0°C. |

| Solvent Polarity | Highly polar solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.[10] | Solution: While DMF is standard, consider switching to a less polar solvent like Dichloromethane (DCM) or a mixture of DMF/DCM to see if racemization is reduced. |

Problem 2: Inconsistent or Low Coupling Yields When Using "Safer" Conditions

Symptoms:

-

Incomplete reaction observed by ninhydrin test or mass spectrometry.

-

Low final yield of the desired peptide.

Root Causes & Solutions:

| Potential Cause | Scientific Explanation | Recommended Action |

| Reduced Reactivity at Lower Temperatures | While beneficial for reducing racemization, low temperatures also slow down the desired amide bond formation. | Solution: Increase the reaction time. If coupling at 0°C, allow the reaction to proceed for a longer duration (e.g., 4-6 hours or overnight) while slowly warming to room temperature. Monitor the reaction progress to determine the optimal time. |

| Insufficient Activation with Weaker Base | A weaker base may not be sufficient to fully deprotonate the incoming amine hydrochloride, leading to a lower concentration of the nucleophile. | Solution: Ensure the stoichiometry is correct. Use 1 equivalent of the weaker base (e.g., NMM) for each equivalent of the amine hydrochloride salt, plus the amount required for the coupling reaction itself if using onium salts. |

| Steric Hindrance | The Boc-Dab(Boc)-OH residue is sterically bulky, as is the growing peptide chain, which can slow down the coupling reaction. | Solution: If yields are still low with DIC/Oxyma, consider a more potent but still relatively safe reagent like HATU in combination with NMM or collidine. The increased reactivity of HATU can often overcome steric hindrance without a dramatic increase in racemization, provided the base and temperature are controlled. |

III. Experimental Protocols & Workflows

Protocol 1: Low-Racemization Coupling of Boc-Dab(Boc)-OH using DIC/Oxyma

This protocol is a robust starting point for minimizing racemization.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Boc-Dab(Boc)-OH (3 equivalents)

-

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (3 equivalents)

-

DIC (N,N'-Diisopropylcarbodiimide) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the resin-bound peptide in DMF for 30 minutes.

-

Deprotect the N-terminal amine using standard protocols (e.g., 20% piperidine in DMF for Fmoc chemistry).

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

In a separate vessel, dissolve Boc-Dab(Boc)-OH (3 eq.) and Oxyma (3 eq.) in DMF.

-

Add this solution to the resin.

-

Add DIC (3 eq.) to the reaction vessel.

-

Agitate the reaction mixture at room temperature for 2-4 hours. For maximum suppression, start the reaction at 0°C for 30 minutes before allowing it to warm to room temperature.

-

Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

-

Once complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (5x).

Workflow: Selecting the Optimal Coupling Strategy

This decision tree can guide you in choosing the right conditions for your specific synthesis.

Caption: Decision workflow for selecting a coupling strategy.

Mechanism Visualization

The primary mechanism for racemization involves the formation of an oxazolone intermediate. Understanding this pathway is key to preventing it.

Caption: Primary Mechanism of Racemization via Oxazolone Formation.

IV. References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Peptide synthesis. Retrieved from [Link]

-

AAPPTEC. (n.d.). Reagents Used in Peptide Synthesis Archives. Retrieved from [Link]

-

Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. E 22a. (2005). Georg Thieme Verlag.

-

Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593.

-

Wang, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5371.

-

ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. [Image attached to a publication]. Retrieved from [Link]

-

Fields, G. B., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Techniques in Protein Chemistry VIII (pp. 501-508). Academic Press.

-

Del Secco, B., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(16), 4971.

-

Nord, C., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. AMB Express, 11(1), 26.

-

ResearchGate. (n.d.). Racemization during SPPS coupling step. [Image attached to a publication]. Retrieved from [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

HPLC and mass spectrometry issues with peptides containing 2,4-Bis-tert-butoxycarbonylamino-butyric acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing the non-proteinogenic amino acid 2,4-Bis-tert-butoxycarbonylamino-butyric acid (Boc₂-Dab or Boc-Dab(Boc)-OH). The unique properties of this residue—namely its bulky, hydrophobic, and acid-labile dual Boc-protecting groups—present distinct challenges during HPLC separation and mass spectrometric analysis. This guide provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations to help you navigate these complexities and achieve robust, reliable results.

Section 1: High-Performance Liquid Chromatography (HPLC) Troubleshooting

The incorporation of Boc₂-Dab significantly increases peptide hydrophobicity, which can lead to strong interactions with reversed-phase stationary phases. This often results in poor peak shape, including excessive tailing and broadening, which compromises resolution and accurate quantification.

Frequently Asked Questions (HPLC)

Q1: My peptide peak is showing significant tailing and is very broad. What is the primary cause?

A1: Severe peak tailing for peptides containing Boc₂-Dab is typically caused by a combination of two factors:

-

Strong Hydrophobic Interactions: The two tert-butyl groups make the residue exceptionally hydrophobic, leading to strong, sometimes kinetically slow, interactions with the C18 stationary phase. This can result in a "smearing" effect as the peptide elutes.

-

Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the stationary phase can form hydrogen bonds with polar groups on your peptide. These unwanted interactions create an alternative retention mechanism, which broadens peaks and causes tailing, particularly for basic analytes[1][2][3].

Q2: How can I improve the peak shape of my Boc₂-Dab containing peptide?

A2: Improving peak shape requires a multi-faceted approach aimed at mitigating the issues described above. The most effective strategies are:

-

Adjusting Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) using an additive like formic acid protonates the residual silanol groups on the column packing, significantly reducing their ability to interact with your peptide[2].

-

Increasing Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can dramatically improve peak shape. Higher temperatures increase the mass transfer rate of the analyte between the mobile and stationary phases and can reduce the viscosity of the mobile phase, leading to sharper, more symmetrical peaks[4].

-

Choosing an Alternative Stationary Phase: If a standard C18 column provides poor results, consider a less hydrophobic stationary phase. A C8 or C4 column will have weaker hydrophobic interactions, potentially allowing the peptide to elute with a better peak shape. Alternatively, a Phenyl-Hexyl column offers different selectivity through π-π interactions, which can be beneficial for peptides containing aromatic residues in addition to the Boc₂-Dab[4][5][6].

-

Optimizing the Organic Modifier Gradient: A shallower gradient around the elution point of your peptide can improve resolution from nearby impurities and improve peak shape.

Q3: Should I use Trifluoroacetic Acid (TFA) as a mobile phase additive?

A3: It is strongly discouraged. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions. While TFA is an excellent ion-pairing agent that produces sharp peaks, even at low concentrations (0.05-0.1%), it is often acidic enough to cause partial or complete cleavage of the Boc groups on-column or in the vial prior to injection[7]. This will result in multiple peaks (e.g., intact peptide, peptide with one Boc loss, peptide with two Boc losses), making data interpretation and quantification impossible. Formic acid (0.1%) is the recommended acidic modifier as it provides sufficient acidity to control silanol interactions without significantly cleaving the Boc groups during the chromatographic run.

Experimental Protocol: Troubleshooting Poor HPLC Peak Shape

This protocol provides a systematic workflow for optimizing the separation of a Boc₂-Dab containing peptide exhibiting poor peak shape on a standard C18 column.

-

Initial Assessment:

-

Column: Standard C18 (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5-95% B over 20 minutes.

-

Temperature: 30°C.

-

Observation: Note the retention time, peak width, and tailing factor.

-

-

Step 1: Increase Column Temperature.

-

Increase the column temperature to 50°C.

-

Re-inject the sample using the same gradient.

-

Analysis: Compare the peak shape to the initial run. Often, this single change provides the most significant improvement.

-

-

Step 2: Optimize the Gradient.

-

Based on the retention time from Step 1, adjust the gradient to be shallower around the elution point. For example, if the peptide elutes at 60% B, change the gradient to 40-70% B over 30 minutes.

-

Analysis: This should improve resolution between the main peak and any closely eluting impurities.

-

-

Step 3: Evaluate Alternative Columns (If Necessary).

-

If significant tailing persists, switch to a different column chemistry.

-

Option A (Less Hydrophobic): C8 or C4 column.

-

Option B (Alternative Selectivity): Phenyl-Hexyl column.

-

Repeat the analysis using the optimized temperature and gradient from the previous steps.

-

Section 2: Mass Spectrometry (MS) Troubleshooting

The primary challenge in the MS analysis of Boc₂-Dab peptides is the lability of the Boc groups, which readily fragment in the ion source before they can be analyzed as intact precursor ions. This phenomenon is known as In-Source Fragmentation (ISF) or in-source decay[8][9][10].

Frequently Asked Questions (MS)

Q1: I see multiple peaks in my mass spectrum for my pure peptide, corresponding to losses of 100 Da and 200 Da. What is happening?

A1: You are observing in-source fragmentation. The Boc group is thermally and energetically unstable. During the electrospray ionization (ESI) process, the energy applied to desolvate and ionize your peptide is often sufficient to break the bonds holding the Boc groups. You will typically see:

-

[M+H]⁺: The intact protonated peptide.

-

[M+H - 100]⁺: The peptide after loss of one Boc group (C₅H₈O₂).

-

[M+H - 200]⁺: The peptide after loss of both Boc groups. You may also see losses of 56 Da (isobutylene), another common fragmentation pathway for Boc groups[7]. The relative intensities of these ions will depend heavily on the MS source settings.

Q2: How can I minimize or prevent the in-source loss of the Boc groups?